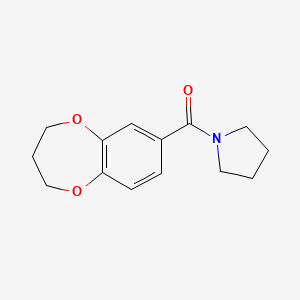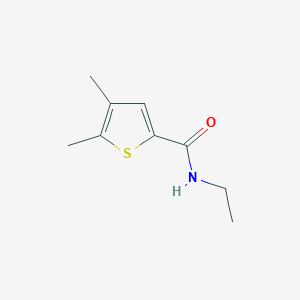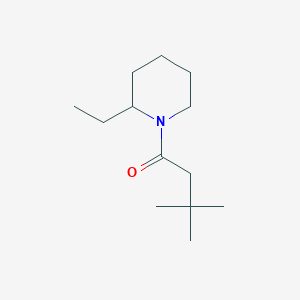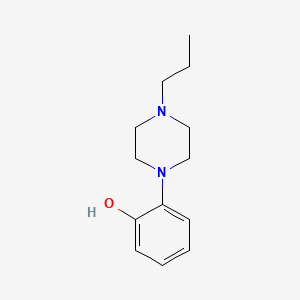
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have therapeutic potential in the treatment of a variety of neurological disorders.
作用機序
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide leads to an increase in GABA levels in the brain, which has been shown to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The increase in GABA levels in the brain following treatment with N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels leads to a decrease in neuronal excitability. This can result in a reduction in seizure activity and a decrease in anxiety-like behaviors. Additionally, GABA has been shown to play a role in the regulation of reward pathways in the brain, and an increase in GABA levels may contribute to the reduction in drug-seeking behavior observed following treatment with N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is its potency and specificity as a GABA transaminase inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Future research could focus on optimizing the synthesis of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, studies could also investigate the potential of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders.
合成法
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a benzyl group. This is followed by acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride. The protected nitrogen is then deprotected using hydrogenation to yield the desired product, N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide.
科学的研究の応用
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has been extensively studied for its therapeutic potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has been shown to reduce seizure activity and increase seizure threshold. Additionally, N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. Studies have also shown that N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has anxiolytic effects, reducing anxiety-like behaviors in animal models.
特性
IUPAC Name |
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGADSUCTBOCBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














